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Compound of Interest

Compound Name: Fluperlapine

Cat. No.: B1663347 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the synthesis and chemical

properties of fluperlapine, a dibenzazepine derivative with antipsychotic properties. This

document details the synthetic route, key chemical and physical characteristics, and analytical

methodologies. Furthermore, it elucidates the principal signaling pathways through which

fluperlapine is understood to exert its pharmacological effects. The information presented

herein is intended to serve as a valuable resource for researchers and professionals engaged

in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties
Fluperlapine, with the IUPAC name 3-fluoro-6-(4-methylpiperazin-1-yl)-11H-

dibenzo[b,e]azepine, is a tricyclic compound chemically and pharmacologically related to

clozapine.[1][2] It was first synthesized in 1979.[2] While it demonstrated efficacy in treating

conditions such as schizophrenia and psychosis, it was never commercialized.[2] This was

potentially due to its capacity to induce agranulocytosis, a serious adverse effect also

associated with clozapine.[2]

Below is a summary of the known chemical and physical properties of fluperlapine. It is

important to note that experimentally determined values for solubility, pKa, and melting point

are not readily available in the public domain and are often cited as "to be determined".
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Property Value Source

Molecular Formula C₁₉H₂₀FN₃

Molecular Weight 309.39 g/mol

IUPAC Name
3-fluoro-6-(4-methylpiperazin-

1-yl)-11H-dibenzo[b,e]azepine

CAS Number 67121-76-0

Appearance To be determined

Solubility To be determined

pKa To be determined

Melting Point To be determined

Purity (typical) >98%

Storage Conditions
Dry, dark, 0 - 4°C (short term),

-20°C (long term)

Synthesis of Fluperlapine
The synthesis of fluperlapine and related 6-piperazinyl-11H-dibenzo[b,e]azepines is described

in U.S. Patent 4,308,207. The general synthetic scheme involves the reaction of a lactam

intermediate with a piperazine derivative.

General Synthetic Scheme
The synthesis of fluperlapine can be conceptualized as a two-step process starting from a

suitable dibenzo[b,e]azepine lactam.
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General Synthesis of Fluperlapine

Step 1: Lactam Formation

Step 2: Amination

Substituted
2-aminodiphenylmethane

Dibenzo[b,e]azepine
Lactam Intermediate

Intramolecular Cyclization

Dibenzo[b,e]azepine
Lactam Intermediate

Fluperlapine

Titanium Tetrachloride (TiCl4)

N-methylpiperazine

Click to download full resolution via product page

A high-level overview of the synthetic pathway to fluperlapine.

Experimental Protocol (Illustrative)
The following protocol is an illustrative example for the synthesis of a 6-piperazinyl-11H-

dibenzo[b,e]azepine derivative, based on general methods for this class of compounds.
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Researchers should consult the specific details within U.S. Patent 4,308,207 and adapt the

procedure accordingly for fluperlapine.

Materials:

3-Fluoro-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one (the lactam intermediate)

N-methylpiperazine

Titanium tetrachloride (TiCl₄)

Anhydrous toluene

Anhydrous anisole

Isopropanol

Concentrated ammonia solution

Diatomaceous earth

Hydrochloric acid (10%)

Ether or other suitable organic solvent for extraction

Sodium sulfate (anhydrous)

Procedure:

Reaction Setup: In a multi-necked flask equipped with a mechanical stirrer, dropping funnel,

and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous

toluene and anhydrous anisole.

Addition of TiCl₄: Cool the solvent mixture in an ice bath and slowly add titanium tetrachloride

via the dropping funnel.

Addition of Reactants: To the cooled solution, add the 3-fluoro-5,11-dihydro-6H-

dibenzo[b,e]azepin-6-one and N-methylpiperazine.
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Reaction: Heat the reaction mixture to reflux (approximately 110-112°C) and maintain for

several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-

MS).

Work-up:

Cool the reaction mixture to 60-70°C and add isopropanol to dissolve any precipitated

titanium compounds.

Add diatomaceous earth and then slowly add concentrated ammonia solution with cooling

to precipitate titanium salts.

Filter the mixture, washing the filter cake with toluene.

Combine the filtrate and washings, and wash with water.

Extract the organic phase with 10% hydrochloric acid.

Make the acidic aqueous extract basic with an excess of dilute ammonia to precipitate the

crude product.

Purification:

Extract the crude product with a suitable organic solvent such as ether.

Wash the organic extract with water and dry over anhydrous sodium sulfate.

Evaporate the solvent under reduced pressure to yield the crude fluperlapine.

Further purification can be achieved by recrystallization from an appropriate solvent or by

column chromatography.

Analytical Methodologies
Validated analytical methods are crucial for the quantification and characterization of

fluperlapine in research and development settings. While specific validated methods for

fluperlapine are not widely published, the following protocols are based on established

methods for structurally related antipsychotic drugs and can be adapted.
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High-Performance Liquid Chromatography (HPLC)
(Illustrative)
This method is based on a general reverse-phase HPLC procedure for the analysis of

olanzapine, a structurally similar compound.

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. For example,

a phosphate buffer (pH 4.0) and acetonitrile in a ratio of approximately 53:47 (v/v), with a

small amount of an amine modifier like triethylamine (e.g., 0.03%) to improve peak shape.

Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength of approximately 235 nm.

Injection Volume: 20 µL.

Sample Preparation: Dissolve the sample in the mobile phase. For analysis in biological

matrices, a liquid-liquid or solid-phase extraction would be necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and confirmation of fluperlapine.

While a complete spectral assignment for fluperlapine is not readily available in the public

domain, the expected spectra can be predicted based on its structure. A study on the

bioactivation of fluperlapine mentions the use of NMR to characterize adducts, indicating that

spectral data has been acquired by researchers.

¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to the

aromatic protons on the dibenzazepine ring system, the methylene protons of the azepine

and piperazine rings, and the methyl protons of the N-methyl group.

¹³C-NMR: The carbon-13 NMR spectrum will show distinct signals for each of the 19 carbon

atoms in the fluperlapine molecule, including the aromatic carbons, the aliphatic carbons of

the rings, and the methyl carbon.
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¹⁹F-NMR: Given the presence of a fluorine atom, fluorine-19 NMR would be a valuable

technique for characterization, showing a signal for the single fluorine atom on the aromatic

ring.

Mechanism of Action and Signaling Pathways
Fluperlapine's pharmacological profile is characterized by its interaction with multiple

neurotransmitter systems, primarily the dopaminergic and serotonergic systems. It acts as an

antagonist at dopamine D₂ and serotonin 5-HT₂A receptors.

Dopamine D₂ Receptor Signaling Pathway
Fluperlapine blocks D₂ receptors, which are G-protein coupled receptors (GPCRs) that couple

to Gαi/o proteins. This antagonism is believed to be a key mechanism for its antipsychotic

effects.
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Fluperlapine's Effect on Dopamine D2 Receptor Signaling
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Fluperlapine antagonizes the dopamine D₂ receptor, leading to a modulation of downstream
signaling.

Serotonin 5-HT₂A Receptor Signaling Pathway
Fluperlapine also exhibits antagonist activity at 5-HT₂A receptors. This action is thought to

contribute to its atypical antipsychotic profile, potentially mitigating some of the extrapyramidal

side effects associated with D₂ receptor blockade and improving negative symptoms of

schizophrenia.
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Fluperlapine's Effect on Serotonin 5-HT2A Receptor Signaling
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Fluperlapine's antagonism of the 5-HT₂A receptor modulates intracellular signaling cascades.
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Conclusion
Fluperlapine remains a compound of significant interest for its complex pharmacology and its

potential to inform the development of novel antipsychotic agents. This technical guide has

provided a detailed overview of its synthesis and chemical properties, drawing from the

available scientific and patent literature. While a complete experimental dataset for some of its

physical properties is lacking, the provided methodologies for synthesis and analysis offer a

solid foundation for researchers. The elucidation of its interactions with key neurotransmitter

signaling pathways underscores the rationale for its antipsychotic activity and provides a

framework for future drug discovery efforts in this therapeutic area. Further research to fully

characterize its physicochemical properties and to develop and validate specific analytical

methods is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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